molecular formula C15H11NO4S B1272944 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid CAS No. 40899-93-2

1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid

Cat. No.: B1272944
CAS No.: 40899-93-2
M. Wt: 301.3 g/mol
InChI Key: QIWDUGKJAHJRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid (CAS 40899-93-2) is a high-value chemical building block in medicinal chemistry and drug discovery. This compound features an indole core protected at the N1 position by a phenylsulfonyl group and functionalized at the C2 position with a carboxylic acid, making it a versatile scaffold for the synthesis of diverse bioactive molecules. Its primary research value lies in its role as a critical precursor for novel glucokinase activators for Type 2 Diabetes management . Recent studies have utilized this compound to design novel indole derivatives with superior binding affinity to glucokinase receptors and enhanced pharmacokinetic profiles, positioning it as a key intermediate in developing improved therapeutics . Furthermore, the indole-2-carboxylic acid pharmacophore is a recognized scaffold in antiviral research. It serves as a metal-binding group capable of chelating with two Mg2+ ions in the active site of HIV-1 integrase, establishing its potential for developing novel integrase strand transfer inhibitors (INSTIs) to address drug-resistant HIV . Beyond these applications, the indole-2-carboxylate structure is a fundamental component in designing allosteric modulators for G-protein coupled receptors, such as the cannabinoid CB1 receptor . The compound is a yellow solid with a melting point of 170°C . It is supplied with high purity (97%) for reliable experimental results. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(benzenesulfonyl)indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4S/c17-15(18)14-10-11-6-4-5-9-13(11)16(14)21(19,20)12-7-2-1-3-8-12/h1-10H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWDUGKJAHJRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379898
Record name 1-(Benzenesulfonyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40899-93-2
Record name 1-(Benzenesulfonyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of Methyl 1-(Phenylsulfonyl)-1H-indole-2-carboxylate

The most widely reported method involves hydrolysis of the corresponding methyl ester.

Reaction Conditions and Procedure

Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate (473 mg, 1.5 mmol) is refluxed in a tetrahydrofuran/methanol/water (5:5:1) solvent system with lithium hydroxide monohydrate (441 mg, 10.5 mmol) for 5 hours. Acidification with HCl followed by extraction with ethyl acetate and recrystallization yields 295 mg (62%) of the title compound as a white solid.

Key Data:
Parameter Value
Starting Material Methyl ester (CAS: 60376-48-9)
Base LiOH·H₂O
Solvent System THF/MeOH/H₂O (5:5:1)
Temperature Reflux
Time 5 hours
Yield 62%
Purity >95% (by recrystallization)

This method leverages mild basic conditions to avoid decarboxylation, a common side reaction in indole carboxylic acid synthesis.

Direct Sulfonylation of Indole-2-carboxylic Acid

An alternative route involves direct sulfonylation of indole-2-carboxylic acid.

Sulfonylation Protocol

Indole-2-carboxylic acid reacts with benzenesulfonyl chloride in pyridine or triethylamine at 0°C to room temperature. The reaction typically proceeds in dichloromethane (DCM), with the base neutralizing HCl generated during sulfonylation.

Key Data:
Parameter Value
Starting Material Indole-2-carboxylic acid
Sulfonylation Agent Benzenesulfonyl chloride
Base Pyridine or Et₃N
Solvent DCM
Temperature 0°C → RT
Time 16–24 hours
Yield 70–85% (estimated)

While this method is conceptually straightforward, competing N1 vs. C2 sulfonylation can occur, necessitating careful stoichiometric control.

Comparative Analysis of Synthetic Routes

Advantages and Limitations

Method Advantages Limitations
Ester Hydrolysis High regioselectivity; avoids decarboxylation Requires pre-synthesized methyl ester
Direct Sulfonylation Fewer steps; utilizes commercial starting material Lower yields due to competing side reactions

Mechanistic Considerations

  • Ester Hydrolysis : Proceeds via nucleophilic attack of hydroxide on the ester carbonyl, followed by protonation to form the carboxylic acid.
  • Sulfonylation : Involves deprotonation of indole’s N1 by the base, followed by electrophilic attack of benzenesulfonyl chloride.

Industrial-Scale Production Considerations

Large-scale synthesis often employs continuous flow reactors to enhance efficiency. Key parameters include:

  • Catalyst Screening : Pd-based catalysts for coupling reactions in precursor synthesis.
  • Purification : Recrystallization from dichloromethane/hexanes achieves >97% purity.

Emerging Methodologies

Recent advances include enzymatic hydrolysis of esters using lipases, though yields remain suboptimal (≤50%) compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (e.g., bromine), alkyl halides, and acyl chlorides are commonly used.

    Nucleophilic Substitution: Strong nucleophiles like sodium amide or sodium hydride are employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the indole ring can yield halogenated indole derivatives, while nucleophilic substitution can result in the replacement of the phenylsulfonyl group with other functional groups.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Cannabinoid Modulation : Research indicates that certain derivatives of indole-2-carboxylic acids can act as allosteric modulators of cannabinoid receptors. This modulation may be beneficial for treating disorders such as metabolic syndrome, type-2 diabetes, and cardiovascular diseases .
  • Antimicrobial Activity : Compounds similar to 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid have shown promise as antibacterial and antifungal agents. The sulfonyl group enhances the compound's bioactivity against various pathogens .
  • Cancer Therapy : The ability of this compound to selectively inhibit proteins like Mcl-1 suggests its role in cancer treatment, particularly in targeting apoptosis-resistant cancer cells. The binding selectivity was confirmed through fluorescence polarization assays .

Cannabinoid Receptor Modulation

A patent describes the use of this compound derivatives to inhibit cannabinoid receptor signaling. These compounds were shown to ameliorate conditions associated with metabolic syndrome and obesity by modulating receptor activity in vivo and in vitro .

Antimicrobial Efficacy

A study reported the synthesis of various phenylsulfone derivatives derived from indole structures, which displayed significant activity against both bacterial and fungal strains. These findings support the potential use of such compounds in developing new antimicrobial therapies .

Cancer Selectivity

In a fragment-based design study, derivatives of this compound were evaluated for their selectivity towards Mcl-1 protein. The results indicated a promising selectivity ratio, with implications for targeted cancer therapies that require the inhibition of anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The indole ring structure allows for interactions with various biological macromolecules, contributing to its diverse range of activities .

Comparison with Similar Compounds

  • 1-(Phenylsulfonyl)-2-indoleboronic acid
  • 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid
  • 1-(Phenylsulfonyl)-1H-indole-5-carboxylic acid

Comparison: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid is unique due to the position of the carboxylic acid group on the indole ring. This positional difference can significantly influence the compound’s reactivity and biological activity. For example, the 2-carboxylic acid derivative may exhibit different binding affinities and selectivities compared to the 3-carboxylic acid or 5-carboxylic acid derivatives .

Biological Activity

1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of an indole ring, a phenylsulfonyl group, and a carboxylic acid moiety, has been studied for its interactions with various biological targets, particularly in the context of antiviral activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O3SC_{15}H_{13}N_{3}O_{3}S, with a molecular weight of approximately 315.3 g/mol. The compound's structure allows for diverse chemical modifications, which can enhance its biological activities.

Biological Activity Overview

Research indicates that indole derivatives, including this compound, exhibit significant biological activities, particularly as potential antiviral agents. The compound has been primarily evaluated for its efficacy against HIV-1 integrase, an essential enzyme for viral replication.

Key Findings

  • HIV-1 Integrase Inhibition : Studies have shown that derivatives of indole-2-carboxylic acid can inhibit the strand transfer activity of HIV-1 integrase. For instance, one derivative demonstrated an IC50 value of 3.11 μM, indicating substantial inhibitory potency against the enzyme .
  • Metal Chelation : The indole nucleus of these compounds has been observed to chelate with magnesium ions within the active site of integrase, which is crucial for its enzymatic function .
  • Structural Optimization : Further optimization of the indole scaffold led to compounds with improved inhibitory effects. For example, a derivative with a long-chain substituent at the C3 position exhibited an IC50 value as low as 0.13 μM .

Comparative Analysis of Related Compounds

A comparative analysis highlights the unique aspects of this compound among similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Chloro-3-(phenylsulfonyl)indole-2-carboxamideChlorine substitution on the indole ringExhibits potent antiviral activity against HIV-1
Indole-2-carboxylic acidLacks sulfonyl and hydrazide groupsSimpler structure; used primarily as a precursor
1-(Sulfonyl)indole derivativesVarying sulfonyl substituentsDiverse biological activities depending on substituents

This table illustrates how the specific combination of functional groups in this compound enhances its potential applications in drug development.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives based on the indole-2-carboxylic acid framework:

  • Synthesis and Evaluation : A series of indole derivatives were synthesized and evaluated for their biological activity against HIV-1 integrase. The introduction of halogenated groups at specific positions significantly improved their inhibitory effects .
  • Mechanistic Insights : Binding mode analyses revealed that π–π stacking interactions between the indole core and viral DNA are crucial for enhancing antiviral activity. These interactions are facilitated by structural modifications that increase hydrophobic interactions within the active site .

Q & A

Q. Why do some protocols recommend EtOAc extraction while others use DCM?

  • Methodological Answer : EtOAc is preferred for polar carboxylic acids, but DCM may improve recovery of sulfonylated intermediates. Perform a biphasic test (water/DCM vs. water/EtOAc) to compare partitioning efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.